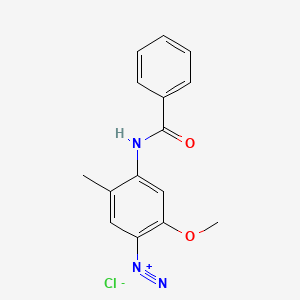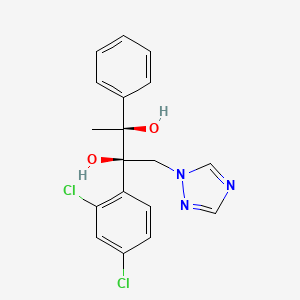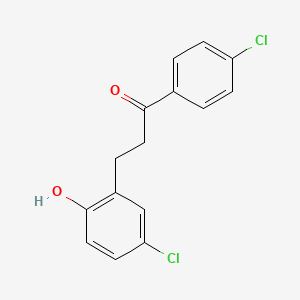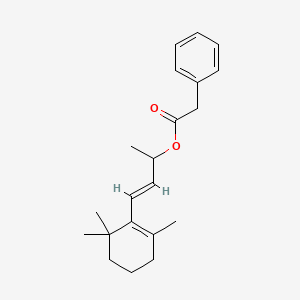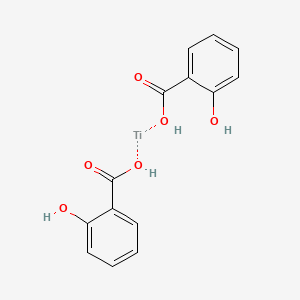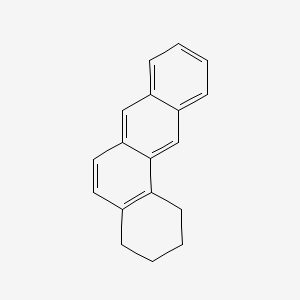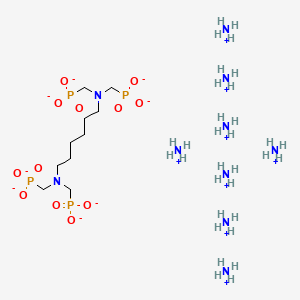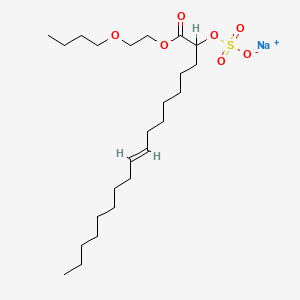
Triammonium tris(sulphato(2-)-O,O')rhodate(3-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) is a coordination compound with the molecular formula H18N3O12RhS3. It is known for its unique chemical properties and applications in various scientific fields. The compound consists of a rhodium center coordinated to three sulfate ligands, with three ammonium ions balancing the charge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) can be synthesized through the reaction of rhodium(III) chloride with ammonium sulfate in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired coordination complex. The reaction can be represented as follows:
RhCl3+3(NH4)2SO4→(NH4)3[Rh(SO4)3]
Industrial Production Methods
In an industrial setting, the production of Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The sulfate ligands can be substituted with other ligands such as chloride or nitrate under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and heating to promote substitution.
Major Products Formed
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cells.
Industry: Utilized in the production of specialized materials and as a precursor for other rhodium-based compounds.
Mecanismo De Acción
The mechanism by which Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) exerts its effects involves the coordination of the rhodium center to various molecular targets. The sulfate ligands play a crucial role in stabilizing the complex and facilitating interactions with other molecules. The compound’s activity is often mediated through redox reactions and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
- Triammonium tris[chlorido(2-)-o,o’]rhodate(3-)
- Triammonium tris[nitrato(2-)-o,o’]rhodate(3-)
- Triammonium tris[phosphato(2-)-o,o’]rhodate(3-)
Uniqueness
Triammonium tris[sulfato(2-)-o,o’]rhodate(3-) is unique due to its sulfate ligands, which provide distinct chemical properties and reactivity compared to other rhodium coordination compounds. The sulfate ligands enhance the compound’s solubility in water and its ability to participate in redox reactions, making it particularly useful in various scientific and industrial applications.
Propiedades
Número CAS |
85117-80-2 |
|---|---|
Fórmula molecular |
H18N3O12RhS3+3 |
Peso molecular |
451.3 g/mol |
Nombre IUPAC |
triazanium;rhodium;sulfuric acid |
InChI |
InChI=1S/3H3N.3H2O4S.Rh/c;;;3*1-5(2,3)4;/h3*1H3;3*(H2,1,2,3,4);/p+3 |
Clave InChI |
TTZMXTDWYJFQHR-UHFFFAOYSA-Q |
SMILES canónico |
[NH4+].[NH4+].[NH4+].OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


